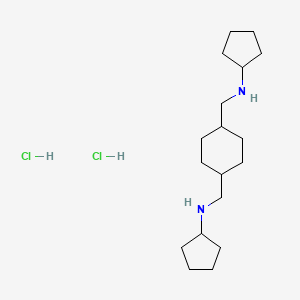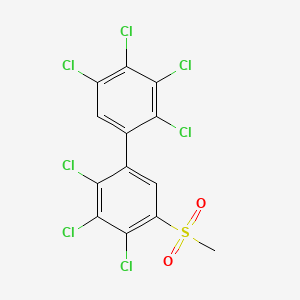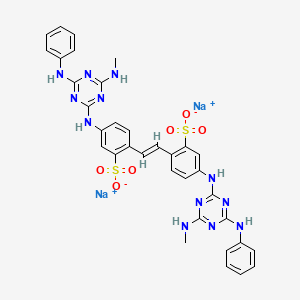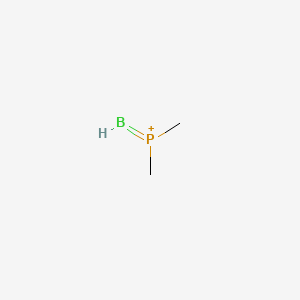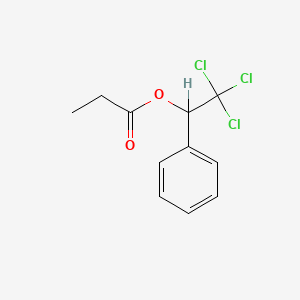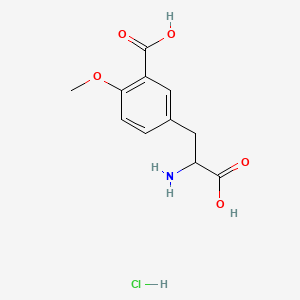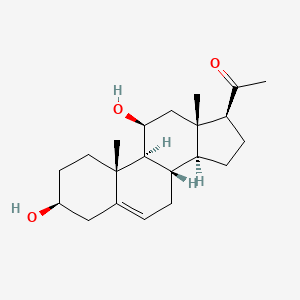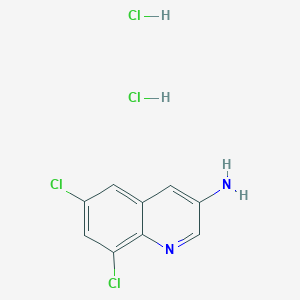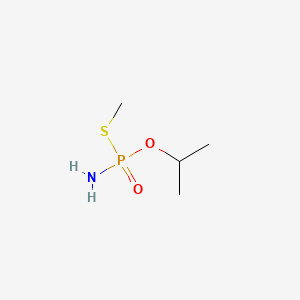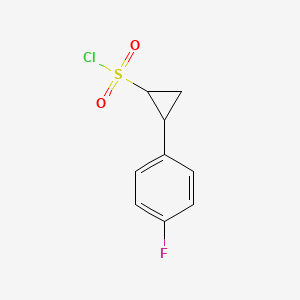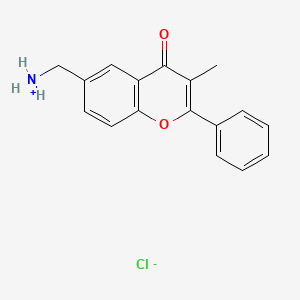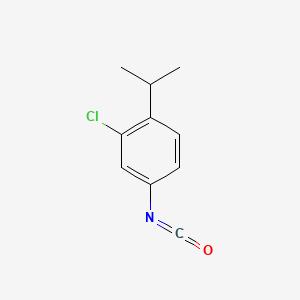
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.646 g/mol . It is an aromatic compound featuring a benzene ring substituted with a chlorine atom, an isocyanate group, and an isopropyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene typically involves the reaction of 2-chloro-4-nitro-1-(1-methylethyl)benzene with phosgene in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to manage the exothermic nature of the reactions and to ensure the safety and efficiency of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thioureas: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-isocyanato-1-(1-methylethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of surfaces and the development of new materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-isocyanato-1-isopropylbenzene
- 2,4-Diisocyanato-1,3,5-tris(1-methylethyl)benzene
Uniqueness
2-Chloro-4-isocyanato-1-(1-methylethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanato-substituted benzenes. The presence of the isopropyl group also influences its steric and electronic properties, making it suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
34123-50-7 |
|---|---|
Molekularformel |
C10H10ClNO |
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
2-chloro-4-isocyanato-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H10ClNO/c1-7(2)9-4-3-8(12-6-13)5-10(9)11/h3-5,7H,1-2H3 |
InChI-Schlüssel |
ATVMYSGNLDWVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)N=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


